8-Methyl-3H-purin-2-amine
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Overview
Description
8-Methyl-3H-purin-2-amine, also known as 3-methyladenine, is a derivative of adenine, one of the purine bases found in nucleic acids. This compound is characterized by the presence of a methyl group at the 8th position of the purine ring. It is a white crystalline powder that is soluble in water and various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3H-purin-2-amine typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions include various substituted purines and their derivatives, which have applications in medicinal chemistry and material science .
Scientific Research Applications
8-Methyl-3H-purin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies related to DNA and RNA, particularly in understanding the mechanisms of mutagenesis and DNA repair.
Mechanism of Action
The mechanism of action of 8-Methyl-3H-purin-2-amine involves its interaction with various molecular targets, including enzymes and receptors. It acts as an inhibitor of phosphoinositide 3-kinases (PI3Ks), which are involved in cell growth, proliferation, and survival pathways. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Adenine: The parent compound of 8-Methyl-3H-purin-2-amine, found in DNA and RNA.
3-Methyladenine: Another methylated derivative of adenine, used in autophagy research.
6-Methylpurine: A similar compound with a methyl group at the 6th position, used in studies of nucleic acid metabolism.
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PI3Ks makes it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C6H7N5 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
8-methyl-7H-purin-2-amine |
InChI |
InChI=1S/C6H7N5/c1-3-9-4-2-8-6(7)11-5(4)10-3/h2H,1H3,(H3,7,8,9,10,11) |
InChI Key |
ARZNHGBUVMZELC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=NC=C2N1)N |
Origin of Product |
United States |
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